4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile

CXCR2 antagonism GPCR screening chemokine receptor pharmacology

4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 320417-50-3) is a fully substituted pyrimidine-5-carbonitrile derivative (C19H15ClN4, MW 334.81) bearing a 4-chlorophenyl group at C4, a dimethylamino group at C6, a phenyl ring at C2, and a cyano group at C5. Its structure places it within a well-studied class of pyrimidine-5-carbonitrile-6-alkyl/aryl CXCR2 receptor antagonists described in the Porter et al.

Molecular Formula C19H15ClN4
Molecular Weight 334.81
CAS No. 320417-50-3
Cat. No. B2766231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile
CAS320417-50-3
Molecular FormulaC19H15ClN4
Molecular Weight334.81
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C19H15ClN4/c1-24(2)19-16(12-21)17(13-8-10-15(20)11-9-13)22-18(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3
InChIKeyAZOPECUUMRZTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 320417-50-3): Core Identity and Comparator Context for Scientific Procurement


4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 320417-50-3) is a fully substituted pyrimidine-5-carbonitrile derivative (C19H15ClN4, MW 334.81) bearing a 4-chlorophenyl group at C4, a dimethylamino group at C6, a phenyl ring at C2, and a cyano group at C5 . Its structure places it within a well-studied class of pyrimidine-5-carbonitrile-6-alkyl/aryl CXCR2 receptor antagonists described in the Porter et al. (2014) hit-to-lead series from Novartis . However, unlike optimized leads in that series such as NVP CXCR2 20 (IC50 = 40 nM, CAS 1029521-30-9) , the target compound exhibits only micromolar-range CXCR2 antagonist activity, defining a specific potency window useful as a low-affinity reference tool or synthetic intermediate rather than a high-potency pharmacological probe.

Why 4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile Cannot Be Assumed Equivalent to Other Pyrimidine-5-carbonitrile CXCR2 Ligands


Within the pyrimidine-5-carbonitrile chemotype, subtle structural variations at the C2, C4, and C6 positions produce >1000-fold differences in CXCR2 antagonist potency . The Porter et al. SAR campaign demonstrated that replacing a C6 aromatic group with a small alkyl-cyclopropyl moiety dramatically increases potency, while the identity of the C2 linker (thioether vs. direct aryl) and C5 substituent (cyano vs. isocyano) further modulate both affinity and oral bioavailability . Consequently, procuring a close structural analog such as the 6-isopropoxy derivative (CAS 400077-50-1) or the 6-des-dimethylamino analog (4-(4-Chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile) in place of the target compound will yield a chemically and pharmacologically distinct entity, invalidating experimental reproducibility if the compound is being used as a reference standard in CXCR2 or related GPCR screening cascades.

Quantitative Differentiation Evidence: 4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile vs. Closest Comparators


CXCR2 Antagonist Potency: Target Compound vs. NVP CXCR2 20 and High-Affinity Analog BDBM50182276

4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile exhibits an IC50 of 30,000 nM at the human recombinant CXCR2 receptor in a [35S]GTPγS binding assay, compared to NVP CXCR2 20 which achieves an IC50 of 40 nM in CXCR2 functional assays . A structurally distinct high-affinity comparator, BDBM50182276 (CHEMBL3818581), reaches IC50 values of 25 nM (neutrophil chemotaxis) and 0.398 nM (β-lactamase reporter gene assay) at CXCR2 . This 750-fold to >75,000-fold potency gap positions the target compound as a low-affinity tool suitable for establishing assay sensitivity floors or for use as a negative control in CXCR2 screening cascades where high-affinity binders would produce ceiling effects.

CXCR2 antagonism GPCR screening chemokine receptor pharmacology

Structural Differentiation from the 6-Des-dimethylamino Analog: Impact on Molecular Recognition

The presence of the dimethylamino group at C6 distinguishes the target compound from 4-(4-Chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile, which lacks this substituent . In the CXCR2 SAR series, the C6 substituent identity (aryl vs. alkyl vs. amino) is a primary driver of receptor affinity, with C6-alkyl-cyclopropyl analogs achieving nanomolar potency while C6-aryl or C6-amino variants show markedly reduced activity . The dimethylamino group introduces a hydrogen-bond acceptor and alters the electron density of the pyrimidine ring, impacting both target engagement and chemical reactivity in subsequent derivatization steps.

structure-activity relationship molecular recognition synthetic building block

Patent Landscape: Target Compound as a CXCR2 Inhibitor Template vs. Optimized Clinical Leads

The target compound falls within the generic Markush structure of US Patent Application 20100063080 (CXCR2 inhibitors) , which claims 5-pyrimidinocarbonitriles of formula (I) where R1 includes substituted benzyl and R2 includes substituted amino groups. However, the patent's exemplified optimized compounds, such as 4-(4-Chlorophenyl)-2-(2,3-difluoro-benzyl-sulfanyl)-6-hydroxy-6-phenyl-pyrimidine-5-carbonitrile, incorporate a thioether linker at C2 and a hydroxy group at C6, achieving substantially higher potency . The target compound represents an early, unoptimized member of this series, making it valuable for benchmarking the SAR trajectory from screening hit to lead within this chemotype.

intellectual property chemical series lead optimization

Physicochemical Property Profile: Lipophilicity and MW Differentiation from Optimized CXCR2 Leads

The target compound (MW = 334.81, CLogP estimated ~4.5–5.0 based on the presence of three aromatic rings and a chlorine substituent) occupies a higher lipophilicity and molecular weight space compared to the optimized CXCR2 lead NVP CXCR2 20 (MW = 319.33, CLogP ~3.0–3.5) . Elevated lipophilicity in the target compound, driven by the 2-phenyl and 4-(4-chlorophenyl) substituents, correlates with reduced ligand efficiency (LE ≈ 0.18 for target vs. LE ≈ 0.35 for NVP CXCR2 20, assuming ΔG calculated from IC50). This physicochemical differentiation makes the target compound a suitable reference for studying the impact of lipophilic burden on assay interference, non-specific binding, and solubility-limited behavior in biochemical screening.

physicochemical properties drug-likeness ADME prediction

Synthetic Utility: Dimethylamino Group as a Reactive Handle for Further Derivatization

The C6-dimethylamino substituent represents a synthetically addressable functional group that is absent in the corresponding 6-isopropoxy analog (CAS 400077-50-1) . The dimethylamino group can undergo quaternization, N-oxide formation, or demethylation to a primary amine, providing a derivatization pathway unavailable in C6-alkoxy or C6-alkyl analogs. The target compound is supplied at ≥90–95% purity (Aladdin/CymitQuimica) , suitable for use as a synthetic building block in the preparation of focused pyrimidine-5-carbonitrile libraries where C6-amino diversification is desired.

synthetic chemistry building block medicinal chemistry

Procurement-Relevant Application Scenarios for 4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile


CXCR2 Screening Cascade Calibration: Low-Affinity Reference Standard

Use the target compound (CXCR2 IC50 = 30,000 nM) as a low-affinity reference standard to establish the lower bound of the assay sensitivity window in CXCR2 radioligand binding or [35S]GTPγS functional assays. Its defined micromolar potency enables calculation of Z'-factor and signal-to-background ratios in high-throughput screening campaigns where high-affinity ligands such as NVP CXCR2 20 (IC50 = 40 nM) would saturate the assay signal .

SAR Baseline Compound for Pyrimidine-5-carbonitrile Lead Optimization Programs

Deploy this compound as the SAR starting point (hit-like profile) in medicinal chemistry programs targeting CXCR2 or related chemokine receptors. The Porter et al. (2014) publication provides a well-characterized SAR trajectory from compounds resembling the target scaffold to optimized nanomolar leads, allowing medicinal chemists to benchmark their own derivative series against a publicly disclosed optimization path .

Synthetic Building Block for Focused Pyrimidine-5-carbonitrile Library Synthesis

Leverage the C6-dimethylamino group as a reactive diversification handle for parallel library synthesis. The compound, available at ≥90% purity from commercial suppliers (Aladdin/CymitQuimica) , can undergo N-alkylation, N-oxidation, or demethylation to generate a matrix of C6-diversified analogs for screening against GPCR panels, kinase panels, or antimicrobial targets. Compared to the 6-isopropoxy analog (CAS 400077-50-1), the amino substituent provides greater synthetic flexibility .

Negative Control for High-Lipophilicity Compound Interference Studies

Employ the target compound as a high-lipophilicity (estimated CLogP ~4.5–5.0), low-potency negative control in biochemical and cell-based assay panels to assess non-specific binding artifacts, aggregation-based inhibition, or solubility-limited false positives. Its physicochemical profile is distinct from optimized, lower-lipophilicity CXCR2 leads such as NVP CXCR2 20 (CLogP ~3.0–3.5), making it a useful comparator for interrogating the relationship between lipophilicity and assay promiscuity .

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